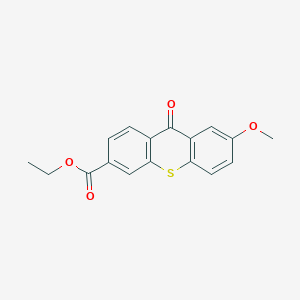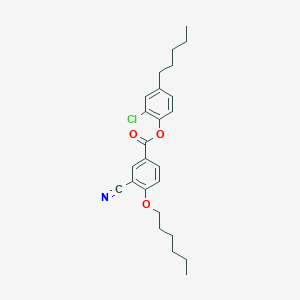
2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a chloro group, a pentyl chain, a cyano group, and a hexyloxy group attached to a benzoate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoate core, followed by the introduction of the chloro, pentyl, cyano, and hexyloxy groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloro and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoates.
科学的研究の応用
2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as liquid crystals or polymers.
作用機序
The mechanism by which 2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate exerts its effects depends on its interaction with molecular targets. The chloro and cyano groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The hexyloxy group may affect the compound’s solubility and overall molecular conformation, impacting its biological activity.
類似化合物との比較
Similar Compounds
Similar compounds include other substituted benzoates with varying functional groups, such as:
- 2-Chloro-4-pentylphenyl 3-cyano-4-(methoxy)benzoate
- 2-Chloro-4-pentylphenyl 3-cyano-4-(ethoxy)benzoate
- 2-Chloro-4-pentylphenyl 3-cyano-4-(butoxy)benzoate
Uniqueness
What sets 2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate apart is the specific combination of functional groups, which can influence its chemical reactivity, physical properties, and potential applications. The presence of the hexyloxy group, in particular, may impart unique solubility and stability characteristics compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
| 78182-47-5 | |
分子式 |
C25H30ClNO3 |
分子量 |
428.0 g/mol |
IUPAC名 |
(2-chloro-4-pentylphenyl) 3-cyano-4-hexoxybenzoate |
InChI |
InChI=1S/C25H30ClNO3/c1-3-5-7-9-15-29-23-14-12-20(17-21(23)18-27)25(28)30-24-13-11-19(16-22(24)26)10-8-6-4-2/h11-14,16-17H,3-10,15H2,1-2H3 |
InChIキー |
ZJSJTVFMRJCKSD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)CCCCC)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


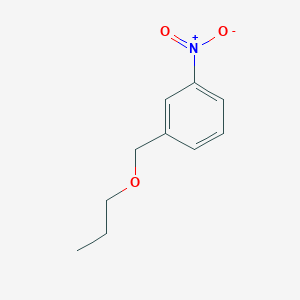



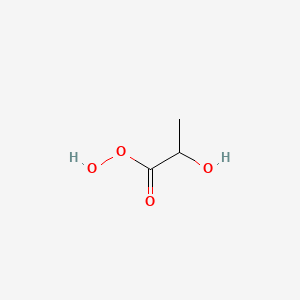
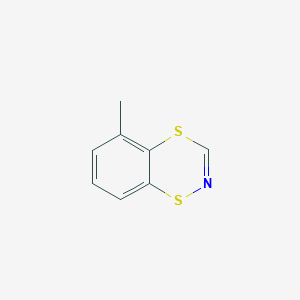
![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)
